molecular formula C26H25N5O3S B11077005 (6E)-2-(3,4-diethoxybenzyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6E)-2-(3,4-diethoxybenzyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11077005
M. Wt: 487.6 g/mol
InChI Key: BCZKBHUVAMHZBG-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of thiadiazolo[3,2-a]pyrimidines, which are heterocyclic compounds containing both sulfur and nitrogen atoms.
  • The compound’s structure consists of a fused pyrimidine ring system with additional functional groups.
  • It exhibits interesting properties due to its conjugated system and imine functionality.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound is still an area of active research, and its full potential is yet to be explored

    Properties

    Molecular Formula

    C26H25N5O3S

    Molecular Weight

    487.6 g/mol

    IUPAC Name

    5-amino-2-[(3,4-diethoxyphenyl)methyl]-6-[(E)-(2-methylindol-3-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

    InChI

    InChI=1S/C26H25N5O3S/c1-4-33-21-11-10-16(12-22(21)34-5-2)13-23-30-31-24(27)19(25(32)29-26(31)35-23)14-18-15(3)28-20-9-7-6-8-17(18)20/h6-12,14H,4-5,13,27H2,1-3H3/b18-14-

    InChI Key

    BCZKBHUVAMHZBG-JXAWBTAJSA-N

    Isomeric SMILES

    CCOC1=C(C=C(C=C1)CC2=NN3C(=C(C(=O)N=C3S2)/C=C\4/C(=NC5=CC=CC=C54)C)N)OCC

    Canonical SMILES

    CCOC1=C(C=C(C=C1)CC2=NN3C(=C(C(=O)N=C3S2)C=C4C(=NC5=CC=CC=C54)C)N)OCC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.